N-(3-chlorophenyl)-4-phenylbutanamide
Description
N-(3-Chlorophenyl)-4-phenylbutanamide is an aromatic amide derivative characterized by a butanamide backbone substituted with a phenyl group at the C4 position and a 3-chlorophenyl group at the N-terminus (Figure 1). For instance, related compounds like N-(3-chloro-2-methylphenyl)-4-phenylbutanamide (CAS 430464-38-3) highlight the role of substituents in modulating properties such as solubility and reactivity .
![Figure 1. Hypothetical structure of this compound]
Properties
Molecular Formula |
C16H16ClNO |
|---|---|
Molecular Weight |
273.75 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C16H16ClNO/c17-14-9-5-10-15(12-14)18-16(19)11-4-8-13-6-2-1-3-7-13/h1-3,5-7,9-10,12H,4,8,11H2,(H,18,19) |
InChI Key |
FZZAXOYXOHEXBN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- N-(3-Bromophenyl)-4-(4-chloro-2-methylphenoxy)butanamide (CAS 101906-67-6): Replacing the 3-chlorophenyl group with a 3-bromophenyl moiety increases molecular weight (382.68 g/mol vs. ~287.78 g/mol for the target compound) and alters electronic properties due to bromine’s larger atomic radius and lower electronegativity compared to chlorine.
- N-(3-Amino-4-chlorophenyl)butanamide (CAS 637316-74-6): The introduction of an amino group at the 3-position introduces hydrogen-bonding capability, which could increase solubility in polar solvents. This contrasts with the chlorine atom’s electron-withdrawing effect, which reduces basicity and may decrease solubility in aqueous media .
Backbone and Functional Group Variations
- N-(3-Chlorophenethyl)-4-nitrobenzamide :
Replacing the butanamide chain with a benzamide group and adding a nitro substituent significantly alters electronic properties. The nitro group’s strong electron-withdrawing effect may reduce stability under basic conditions but enhance interactions with biological targets such as nitroreductases. The shorter benzamide backbone also reduces conformational flexibility compared to butanamide derivatives . - 2-(1H-Benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl)acetamide :
The acetamide backbone (two carbons) and benzimidazole-thio substituent introduce a heterocyclic moiety, enabling π-π stacking and hydrogen bonding. This structural complexity may enhance antimicrobial activity, as seen in related compounds tested against bacterial strains .
Physicochemical Properties
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